Patent-Exemplified API and Agrochemical Intermediate
This compound is specifically exemplified in patent literature as a key synthetic intermediate for proprietary pharmaceutical drug candidates and agrochemicals . Its utility is not generic; it is tied to specific synthetic sequences where the trifluoromethylated pyrazolinone core is required to access the target molecular scaffold. While unsubstituted or methyl-substituted pyrazolinones are also used as intermediates, this specific compound is cited in the development of proprietary agents, including those with antihyperglycemic activity in db/db mouse models where the trifluoromethyl substituent was found to be critical for structure-activity relationships [1]. The commercial availability of this specific compound in high purity (≥97–98%) supports repeatable, high-yield synthetic protocols described in these patents [2].
| Evidence Dimension | Patent Exemplification and Downstream Synthetic Utility |
|---|---|
| Target Compound Data | Explicitly named as a key intermediate in patents for pharmaceutical and agrochemical synthesis. |
| Comparator Or Baseline | Generic pyrazolinone intermediates (e.g., 3-methyl or unsubstituted derivatives). |
| Quantified Difference | Not applicable (qualitative dimension of patent citation and proprietary synthetic route specificity). |
| Conditions | Patent literature analysis (e.g., US Patent 5,693,652 and related antihyperglycemic agent development). |
Why This Matters
For procurement decisions, this translates to sourcing a compound with a documented role in patented, high-value synthetic pathways rather than a commodity building block.
- [1] Kees, K. L., et al. (1996). New Potent Antihyperglycemic Agents in db/db Mice: Synthesis and Structure−Activity Relationship Studies of (4-Substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones. Journal of Medicinal Chemistry, 39(20), 3920–3928. View Source
- [2] TCI America. 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 321-07-3). Purity: >98.0%(T)(HPLC). View Source
